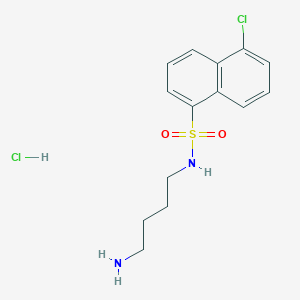

N-(4-Aminobutyl)-5-chlor-1-Naphthalinsulfonamid-Hydrochlorid

Übersicht

Beschreibung

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (NAC) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid that is soluble in water and is used primarily as a reagent or catalyst in organic synthesis. NAC is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is a versatile compound that has been used in a variety of laboratory experiments and research studies.

Wissenschaftliche Forschungsanwendungen

Elektrochemische Sensoren

Calmodulin-Antagonist-1: wurde bei der Entwicklung von elektrochemischen Sensoren eingesetzt. Diese Sensoren nutzen die hohe Porosität, die großen spezifischen Oberflächen und die einstellbaren Porenmikro-Umgebungen von kovalenten organischen Gerüsten (COFs), um verschiedene chemische Substanzen zu detektieren . Die Rolle der Verbindung bei der Verbesserung der Leistung solcher Sensoren ist entscheidend, insbesondere bei der Detektion von Cytochrom c durch Elektrochemilumineszenz (ECL), wo sie als ECL-Emitter fungiert .

Chemilumineszente Aptasensoren

Im Bereich der Lebensmittelsicherheit spielt Calmodulin-Antagonist-1 eine bedeutende Rolle bei der Entwicklung von chemilumineszenten Aptasensoren. Diese Sensoren sind für die hochsensitive Detektion von Verunreinigungen wie Chloramphenicol in Milch konzipiert. Die Verbindung wird auf Goldnanostrukturen funktionalisiert, um als Signalsonde zu fungieren, was zur hohen Sensitivität und Selektivität der Aptasensoren beiträgt .

DNA-Biosensoren

Die Anwendung der Verbindung erstreckt sich auf DNA-Biosensoren, wo sie in Verbindung mit Goldnanopartikeln und Dendrimeren verwendet wird. Diese Kombination erzeugt eine Bio-Barcode-DNA-Sonde, die die Sensitivität von chemilumineszenten DNA-Detektionsmethoden erheblich verbessert .

Therapeutische Forschung

Calmodulin-Antagonist-1: wird hinsichtlich seiner potenziellen therapeutischen Anwendungen untersucht. Es interferiert mit dem Calcium-Calmodulin-Komplex, der zahlreiche physiologische Prozesse reguliert. Forschungen deuten auf ein breites Spektrum von möglichen therapeutischen Anwendungen hin, darunter Behandlungen für Zellproliferation, Bluthochdruck, Herzinsuffizienz, Arrhythmie und Magen-Darm-Erkrankungen .

Strukturbiologie

In der Strukturbiologie wird die Verbindung verwendet, um die Dynamik und strukturellen Veränderungen von Calmodulin bei Wechselwirkung mit Antagonisten zu untersuchen. Diese Forschung ist entscheidend für das Verständnis der Inhibitionsmechanismen und die Entwicklung selektiverer Calmodulin-Antagonisten für therapeutische Zwecke .

Peroxisomale Funktionalität

Schließlich beeinflusst Calmodulin-Antagonist-1 die peroxisomale Funktionalität, indem er den Calciumgehalt innerhalb von Zellen stört. Dies hat Auswirkungen auf das Verständnis der Rolle von Calcium in zellulären Prozessen und könnte zur Entwicklung von Medikamenten führen, die auf peroxisomale Störungen abzielen .

Wirkmechanismus

Target of Action

Given its name, it is likely that this compound interacts with calmodulin, a protein that plays a key role in calcium signaling .

Mode of Action

As an antagonist, it likely binds to calmodulin and inhibits its normal function, potentially altering calcium signaling within the cell .

Biochemical Pathways

Calcium signaling is crucial for numerous cellular processes, including cell growth and proliferation, neurotransmission, and muscle contraction .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

By inhibiting calmodulin, it could potentially disrupt calcium signaling, leading to alterations in the processes that this signaling pathway regulates .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially impact the compound’s activity .

Biochemische Analyse

Biochemical Properties

Calmodulin antagonist-1 interacts with CaM, inhibiting its activation of Ca2±phosphodiesterase (PDE) with an IC50 of 66 μM . This interaction is competitive with respect to cyclic GMP . The nature of this interaction is such that it hinders the normal functioning of CaM, thereby affecting the biochemical reactions that CaM is involved in .

Cellular Effects

The effects of Calmodulin antagonist-1 on cells are primarily due to its inhibition of CaM. By inhibiting CaM, it disrupts calcium signaling within the cell, which can have wide-ranging effects on cell function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Calmodulin antagonist-1 exerts its effects at the molecular level by binding to CaM and inhibiting its activation of Ca2±phosphodiesterase (PDE) . This results in changes in gene expression and enzyme activity within the cell .

Metabolic Pathways

Calmodulin antagonist-1 is involved in the calcium signaling pathway by virtue of its interaction with CaM . It may interact with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S.ClH/c15-13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)17-10-2-1-9-16;/h3-8,17H,1-2,9-10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMXJMNRHREPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432393 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78957-84-3 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

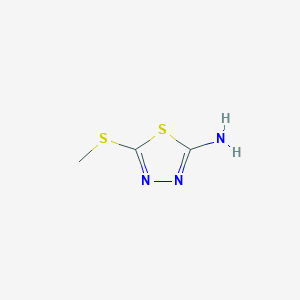

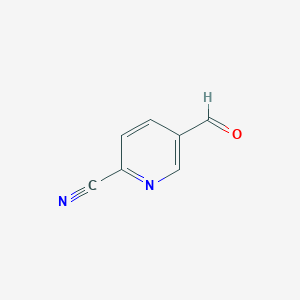

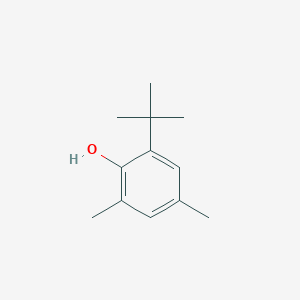

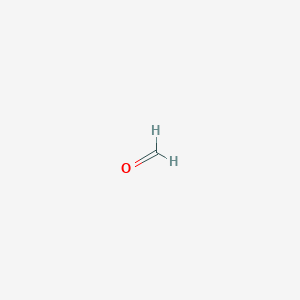

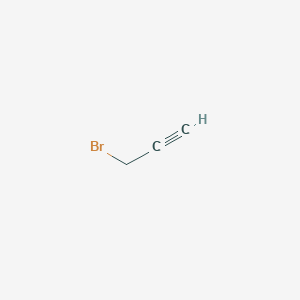

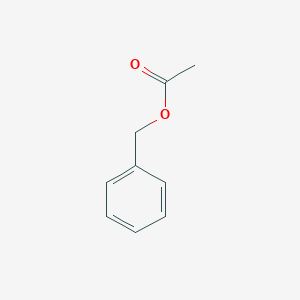

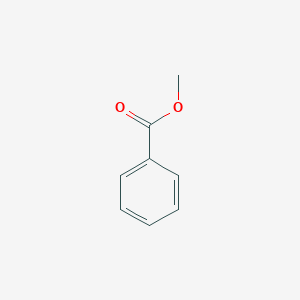

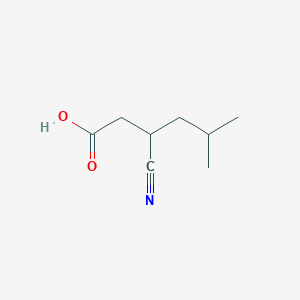

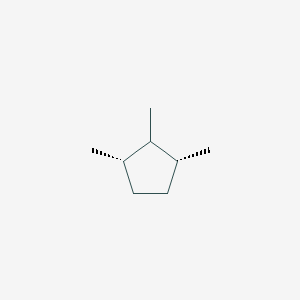

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do calmodulin antagonists like W-7 exert their effects at the cellular level?

A: Calmodulin is a crucial protein involved in various cellular processes, often by interacting with and modulating the activity of other proteins, including ion channels. Research has shown that calmodulin antagonists, such as W-7, can directly bind to calcium-activated potassium channels, influencing their open probability and ultimately affecting cellular excitability. Interestingly, these effects are not solely dependent on blocking calmodulin itself. Studies suggest that these antagonists might exert their influence through direct interaction with the channels, highlighting a complex interplay beyond simply inhibiting calmodulin.

Q2: Beyond ion channels, are there other cellular targets that calmodulin antagonists can affect?

A: Indeed, the research highlights that calmodulin is a ubiquitous regulatory protein involved in a myriad of cellular processes. One notable example is its role in the activity of adenylyl cyclase (AC), an enzyme responsible for producing the important signaling molecule cyclic AMP (cAMP). Studies have demonstrated that calmodulin antagonists can modulate the activity of specific AC isoforms, ultimately impacting downstream signaling pathways regulated by cAMP. This emphasizes the broad impact of calmodulin antagonists on various cellular functions beyond ion channel modulation.

Q3: Could you elaborate on the significance of studying the rat SK4/IK1 channel and its potential relevance to understanding human physiology?

A: The rat SK4/IK1 channel, characterized in one of the research papers, serves as a valuable model for understanding its human counterpart. This particular potassium channel plays a critical role in physiological processes like acetylcholine-induced secretion in the colon. By investigating its activation mechanisms, regulation by intracellular signaling molecules like ATP, and sensitivity to modulators like 1-ethyl-2-benzimidazolinone (1-EBIO), researchers can gain insights into potential therapeutic targets for conditions involving dysregulated ion channel activity. Moreover, studying the rat channel can pave the way for developing more selective and effective drugs targeting the human SK4/IK1 channel, holding promise for treating various gastrointestinal disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.